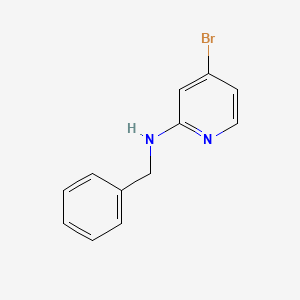

N-Benzyl-4-bromopyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Benzyl-4-bromopyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines . It is a nitrogen-containing heterocyclic compound with a five-membered ring structure and a bromine substituent.

Synthesis Analysis

The synthesis of N-Benzyl-4-bromopyridin-2-amine and similar compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A paper titled “Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines” provides a detailed synthesis process .Molecular Structure Analysis

The molecular formula of N-Benzyl-4-bromopyridin-2-amine is C12H11BrN2 . The molecular weight is 263.1 . The structure of the compound includes a benzyl group attached to a pyridine ring, which is a nitrogen-containing heterocycle .Chemical Reactions Analysis

Amines, including N-Benzyl-4-bromopyridin-2-amine, can undergo a variety of chemical reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also be oxidized, and the oxidation state of the nitrogen atom can significantly influence the reactivity of the compound .科学的研究の応用

Medicinal Chemistry and Drug Development

N-Benzyl-4-bromopyridin-2-amine serves as a valuable intermediate in medicinal chemistry. Researchers explore its potential for designing novel pharmaceutical compounds. By modifying the benzyl and bromopyridine moieties, scientists can create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects. These derivatives may target specific receptors, enzymes, or pathways relevant to diseases such as cancer, inflammation, or neurological disorders .

Synthesis of N-(Pyridin-2-yl)amides

In recent studies, N-(pyridin-2-yl)amides have gained attention due to their diverse biological activities. Researchers have developed a chemodivergent synthesis method using N-Benzyl-4-bromopyridin-2-amine as a starting material. This approach allows efficient access to N-(pyridin-2-yl)amides, which can further serve as building blocks for drug discovery or other applications .

Safety and Hazards

N-Benzyl-4-bromopyridin-2-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing suitable gloves, protective clothing, eye protection, and face protection are recommended .

将来の方向性

The future directions for N-Benzyl-4-bromopyridin-2-amine could involve its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, the development of new efficient antitrypanosomal compounds with less side effects is an urgent need .

Relevant papers retrieved include "Synthesis and Structure−Activity Relationship Studies of N‐Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer" and "4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen" .

特性

IUPAC Name |

N-benzyl-4-bromopyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEGLLHKFHOOBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682477 |

Source

|

| Record name | N-Benzyl-4-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-bromopyridin-2-amine | |

CAS RN |

1209457-90-8 |

Source

|

| Record name | N-Benzyl-4-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。